6-Nitro-1,3-benzodioxole-5-carboxylic acid
Overview
Description
6-Nitro-1,3-benzodioxole-5-carboxylic acid is a compound that has not been directly studied in the provided papers. However, related compounds with nitro groups and benzodioxole skeletons have been synthesized and characterized, indicating a broader interest in the chemical properties and potential applications of such nitro-substituted benzodioxole derivatives .
Synthesis Analysis
The synthesis of nitro-substituted benzodioxole derivatives typically involves nitration reactions. For example, asymmetric o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton were synthesized by nitration at specific positions of a benzodioxole derivative . Similarly, methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate was synthesized, although the exact synthetic route was not detailed in the provided abstract . These studies suggest that the synthesis of 6-nitro-1,3-benzodioxole-5-carboxylic acid would likely involve a nitration step, possibly on a preformed benzodioxole ring system.
Molecular Structure Analysis
The molecular structure of nitro-substituted benzodioxole derivatives has been analyzed using various spectroscopic techniques. For instance, the 1,3-benzodioxole ring system in methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate was found to be essentially planar, and the orientation of the nitro group was determined by X-ray crystallography . These findings provide insights into the planarity and substituent effects in the benzodioxole ring system, which would be relevant for understanding the structure of 6-nitro-1,3-benzodioxole-5-carboxylic acid.
Chemical Reactions Analysis
The chemical reactivity of nitro-substituted benzodioxole derivatives can be inferred from studies on similar compounds. For example, the nitro group in these compounds can participate in various chemical reactions, such as reduction to amino groups, which can further react to form other derivatives . The presence of the nitro group also influences the electronic properties of the molecule, affecting its reactivity in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted benzodioxole derivatives are influenced by the presence of the nitro group and the benzodioxole ring system. The nitro group is a strong electron-withdrawing group, which can affect the acidity of the carboxylic acid group and the overall stability of the molecule . The planarity of the benzodioxole ring system can also impact the molecule's crystal packing and intermolecular interactions, as seen in the crystal structure analysis of methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate . These properties are important for understanding the behavior of 6-nitro-1,3-benzodioxole-5-carboxylic acid in various environments and potential applications.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Amino-benzodioxoles : The amino-1,3-benzodioxoles were synthesized using 6-nitro-1,3-benzodioxole-5-carboxylic acid, indicating its utility in preparing various amino derivatives through reduction processes (Daliacker, Erkens, & Kim, 1978).
- Crystal Structure Analysis : The molecular structure of derivatives from 1,3-benzodioxole-4-carboxylic acid, a closely related compound, has been studied, providing insights into the structural aspects of these chemical entities (Nishida, Suzuki, Kobayashi, Toriumi, & Hashimoto, 2001).
Chemical Properties and Reactions
- Nitration of 1,3-Benzodioxole Derivatives : Studies on the nitration of related compounds like benzo[b]thiophen derivatives provide insights into the substitution patterns and chemical behavior of nitro-1,3-benzodioxole derivatives, which is crucial for understanding the chemical properties of 6-nitro-1,3-benzodioxole-5-carboxylic acid (Brown, Reid, Brown, Armstrong, Martin-Smith, Sneader, Brophy, & Sternhell, 1969).
Biochemistry and Molecular Biology
- Use in Bio-molecule Analyses : Certain derivatives of 1,3-benzodioxole-4-carboxylic acid, a compound structurally related to 6-nitro-1,3-benzodioxole-5-carboxylic acid, have been applied in the enantiomer analyses of bio-molecules, suggesting potential biochemical applications (Suzuki, Nishida, Ohguro, Miura, Tsuchida, & Kobayashi, 2004).
Materials Science
- Formation of Fluorescent Products : Chemo-functional derivatives of methyl 5-nitro-1,3-benzodioxole-4-carboxylates have been shown to produce fluorescent products under specific conditions, indicating potential applications in materials science and sensory technologies (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).
Safety And Hazards
properties
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWBDDLVCMLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992151 | |
Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,3-benzodioxole-5-carboxylic acid | |
CAS RN |
716-32-5 | |
Record name | 6-Nitro-1,3-benzodioxole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=716-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 716-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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